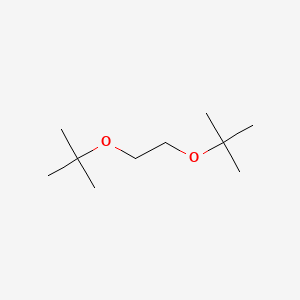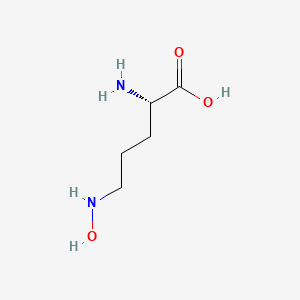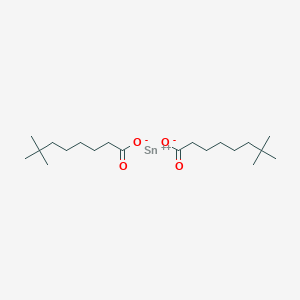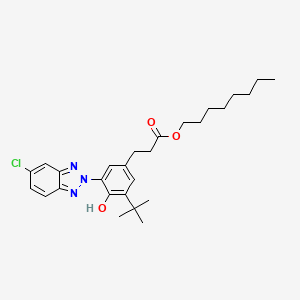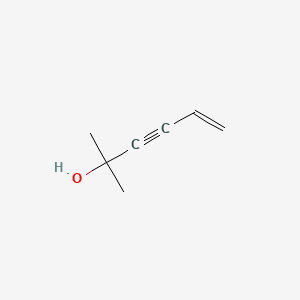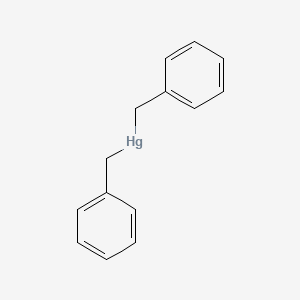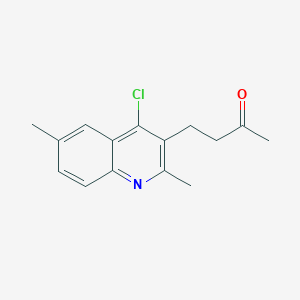
4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one
Descripción general
Descripción
4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one (4-CQD) is an organic compound belonging to the quinoline family. It is a colorless, crystalline solid with a molecular weight of 279.56 g/mol. It is a synthetic compound that has been used in a variety of scientific research applications, particularly in the field of medicinal chemistry. 4-CQD is a potential drug candidate for the treatment of certain diseases and has been studied for its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Antituberculosis Activity
Compounds similar to 4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one have been synthesized and tested for their antituberculosis activity. A specific compound within this family exhibited high antituberculosis activity and is in the final stage of clinical trials, preparing for use in clinical practice (Omel’kov, Fedorov, & Stepanov, 2019).
Cytotoxicity Evaluation for Cancer Treatment
A series of 4-aminoquinoline derivatives, related to 4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one, were synthesized and examined for their cytotoxic effects on human breast tumor cell lines, MCF7 and MDA-MB468. One compound emerged as particularly potent against MDA-MB468 cells, suggesting the potential for these compounds as anticancer agents (Zhang et al., 2007).
Antiplasmodial Activity Against Malaria
New ferrocene–chloroquine analogues, incorporating the quinoline structure, were synthesized and showed antiplasmodial activity in vitro against chloroquine-sensitive and resistant strains of Plasmodium falciparum. These findings suggest their potential use in treating malaria (Beagley et al., 2003).
Data Security Protection with AIE-active Materials
Heteroleptic cationic Ir(III) complexes with tunable emissions and mechanoluminescence were designed, showing potential for data security protection. This application demonstrates the versatility of compounds with quinoline structures in developing smart luminescent materials (Song et al., 2016).
Propiedades
IUPAC Name |
4-(4-chloro-2,6-dimethylquinolin-3-yl)butan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO/c1-9-4-7-14-13(8-9)15(16)12(11(3)17-14)6-5-10(2)18/h4,7-8H,5-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJTHOZONPXZBEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C(N=C2C=C1)C)CCC(=O)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70353515 | |
| Record name | 4-(4-chloro-2,6-dimethylquinolin-3-yl)butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70353515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one | |
CAS RN |
332150-25-1 | |
| Record name | 4-(4-chloro-2,6-dimethylquinolin-3-yl)butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70353515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



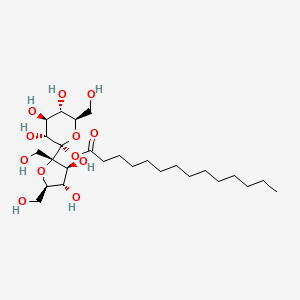
![2,7-Naphthalenedisulfonic acid, 3-hydroxy-4-[(4-sulfophenyl)azo]-, trisodium salt](/img/structure/B1593482.png)
![2-Amino-1H-benzo[d]imidazol-5-ol](/img/structure/B1593483.png)
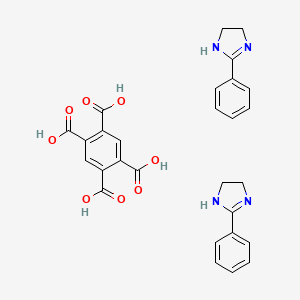
![1,3,6-Naphthalenetrisulfonic acid, 7-hydroxy-8-[[4-(phenylazo)phenyl]azo]-, compd. with N-cyclohexylcyclohexanamine](/img/structure/B1593486.png)
